Sepiwhite

説明

特性

IUPAC Name |

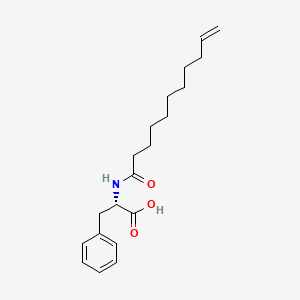

(2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBWWWVNZWFNBV-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018253 |

Source

|

| Record name | Undecylenoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175357-18-3 |

Source

|

| Record name | Sepiwhite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175357-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenoyl phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175357183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(undec-10-enoylamino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 175357-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENOYL PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271P08C6OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Undecylenoyl Phenylalanine on Melanocytes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl Phenylalanine, commercially known as Sepiwhite™ MSH, is a lipoamino acid derivative of phenylalanine and undecylenic acid that has emerged as a potent skin-lightening agent.[1][2][3] Its primary mechanism of action is unique among common depigmenting agents, focusing on the initial signaling steps of melanogenesis rather than direct enzymatic inhibition. This technical guide provides an in-depth exploration of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. The core of its action lies in its ability to act as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH) at the Melanocortin 1 Receptor (MC1R), thereby inhibiting the entire downstream cascade that leads to melanin (B1238610) synthesis.[1][4][5] Evidence also suggests a potential role as a beta-adrenergic receptor (β-ADR) antagonist, presenting a multi-faceted approach to controlling hyperpigmentation.[2][3][6]

The Molecular Mechanism of Action

Melanogenesis, the process of melanin production, is primarily regulated by the α-MSH signaling pathway in melanocytes.[7][8] Undecylenoyl Phenylalanine intervenes at the very beginning of this cascade.

Antagonism of the Melanocortin 1 Receptor (MC1R)

The process begins when external stimuli, such as UV radiation, trigger the release of signaling molecules like α-MSH.[7]

-

α-MSH Binding and Signal Transduction: α-MSH binds to the MC1R, a Gs protein-coupled receptor on the surface of melanocytes.[4][8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8]

-

PKA and CREB Activation: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][9]

-

MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression.[9][10]

-

Master Regulator MITF: MITF is the master regulator of melanocyte differentiation and pigmentation.[11][12] It drives the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Dopachrome (B613829) tautomerase (DCT/TRP2).[12] These enzymes catalyze the multi-step conversion of L-tyrosine into melanin pigments (eumelanin and pheomelanin).[7][8]

The Inhibitory Action of Undecylenoyl Phenylalanine

Undecylenoyl Phenylalanine is a structural analogue of α-MSH, allowing it to function as a competitive antagonist.[1][5]

-

Receptor Blockade: It binds to the MC1R, effectively blocking α-MSH from activating the receptor.[1][4][5]

-

Cascade Inhibition: By preventing the initial binding event, it halts the entire downstream signaling cascade: cAMP and PKA levels do not rise, CREB is not phosphorylated, and MITF expression is not induced.[2][5]

-

Reduced Melanin Synthesis: The resulting lack of melanogenic enzymes (tyrosinase, TRP1, TRP2) leads to a significant reduction in melanin synthesis.[3][5]

This receptor-level inhibition is a distinct mechanism compared to other common lightening agents like kojic acid or arbutin, which typically act by directly inhibiting tyrosinase activity or chelating copper ions in the enzyme's active site.[1][13][14]

Additionally, undecylenoyl phenylalanine is thought to act as an antagonist for the β-adrenergic receptor (β-ADR).[2][3][6] Stimulation of β-ADR on melanocytes can also increase melanogenesis, so inhibiting this pathway provides a secondary route to reducing pigment production.[2]

Quantitative Data Summary

The efficacy of Undecylenoyl Phenylalanine has been quantified through various in vitro and clinical studies.

| Parameter | Test System | Concentration | Result | Source |

| Mushroom Tyrosinase Activity | Cell-free enzymatic assay | Not specified | 72% inhibition | [15] |

| Cellular Tyrosinase Activity | B16F10 melanoma cells | 1.25, 2.5, 5 µM | 65% inhibition (at highest conc.) | [15] |

| Melasma Treatment | Double-blind, vehicle-controlled human study | 2% in formulation | 85% of patients showed partial to marked improvement over 12 weeks. Statistically significant difference vs. vehicle (P < 0.001). | [16] |

| Solar Lentigines Treatment | Double-blind, vehicle-controlled human study | 2% in formulation | All patients on active treatment showed partial (63.3% moderate, 36.6% marked) improvement over 12 weeks. Statistically significant difference vs. vehicle (P < 0.01). | [17] |

| Facial Hyperpigmentation | Double-blind, split-face human study | 1% UP + 5% Niacinamide | Combination was significantly more effective in reducing hyperpigmentation than 5% niacinamide alone or vehicle after 8 weeks. | [18][19] |

Key Experimental Protocols

Reproducing and validating the mechanism of action requires standardized experimental designs. Below are summaries of key protocols cited in the literature.

Cellular Tyrosinase Activity Assay

This assay measures the effect of a compound on tyrosinase activity within a cellular context.

-

Cell Culture: B16F10 mouse melanoma cells are seeded in 12-well plates (e.g., at 10^5 cells/well) and incubated for 24 hours.[15]

-

Treatment: Cells are treated with varying concentrations of Undecylenoyl Phenylalanine (e.g., 1.25, 2.5, 5 µM) for a 24-hour period.[15]

-

Cell Lysis: After treatment, cells are washed with PBS and harvested. The cell pellet is lysed for 30 minutes in a sodium phosphate (B84403) buffer (pH 6.8) containing a detergent (e.g., 1% Triton X-100) and a protease inhibitor (e.g., 0.1 mM PMSF).[15]

-

Centrifugation: The lysate is centrifuged (e.g., at 10,000 RPM for 20 minutes at 4°C) to pellet cell debris. The supernatant containing the cellular enzymes is collected.[15]

-

Enzymatic Reaction: The protein concentration of the supernatant is normalized. A known amount of protein is added to a 96-well plate with L-DOPA substrate.

-

Measurement: The rate of L-DOPA oxidation to dopachrome is measured spectrophotometrically by reading the absorbance at 490 nm over time.[15] The percentage of inhibition is calculated relative to untreated control cells.

In Vitro Release and Permeation Studies

These studies assess the bioavailability of the active compound from a topical formulation.

-

Apparatus: A USP Apparatus 2 (paddle apparatus) connected to a UV-Vis spectrophotometer is often used with enhancer cells or Franz diffusion cells.[20]

-

Formulation: The test formulation (e.g., hydrogel, cream) containing Undecylenoyl Phenylalanine is placed in the donor chamber of the cell.[20]

-

Membrane: A synthetic membrane (e.g., Cuprophan, Strat-M®) is placed between the donor and receptor chambers to simulate the skin barrier.[20][21]

-

Receptor Medium: The receptor chamber is filled with a buffer solution (e.g., phosphate buffer pH 5.8 with ethanol) maintained at 32°C to mimic skin surface temperature.[20]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor medium to measure the amount of permeated compound, typically via HPLC or UV-Vis spectrophotometry.[15][20]

-

Data Analysis: The cumulative amount of drug released over time is plotted. The data is fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[20][21]

Clinical Efficacy Studies for Hyperpigmentation

Human trials are essential to confirm in vitro findings.

-

Study Design: A randomized, double-blind, vehicle-controlled design is the gold standard.[16][17] A split-face design, where the active product is applied to one side of the face and the vehicle to the other, is common to minimize inter-subject variability.[18]

-

Participants: A cohort of patients with a specific hyperpigmentation disorder (e.g., melasma, solar lentigines) is recruited.[16][17]

-

Treatment Protocol: Patients apply the active preparation and the vehicle twice daily for a set period, typically 8 to 12 weeks.[16][18]

-

Efficacy Evaluation: Assessments are performed at baseline and at regular follow-up visits (e.g., monthly). Efficacy is measured through:

-

Clinical Assessment: Dermatologists grade the improvement (e.g., marked, moderate, slight, no change).

-

Image Analysis: Quantitative analysis of high-resolution images to measure changes in lesion size and color intensity.[18]

-

Patient Self-Assessment: Questionnaires to gauge patient satisfaction with the treatment.[16][17]

-

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine if the difference between the active treatment and the vehicle is statistically significant.[16]

Concluding Summary

Undecylenoyl Phenylalanine operates via a sophisticated and targeted mechanism of action that distinguishes it from many other depigmenting agents. By competitively antagonizing the MC1R, it effectively prevents the initiation of the melanogenic signaling cascade. This upstream blockade prevents the expression of MITF, the master transcriptional regulator of pigmentation, leading to a downstream reduction in the enzymatic machinery required for melanin synthesis. The quantitative data from both in vitro and in vivo studies robustly supports its efficacy in reducing hyperpigmentation with a favorable safety profile. For drug development professionals, its unique receptor-level antagonism presents a compelling and scientifically validated approach for inclusion in advanced skincare formulations aimed at managing disorders of hyperpigmentation.

References

- 1. Undecylenoyl Phenylalanine | Cosmetic Ingredients Guide [ci.guide]

- 2. cipherskincare.com [cipherskincare.com]

- 3. UNDECYLENOYL PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Undecylenoyl Phenylalanine (Explained + Products) [incidecoder.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Expression of microphthalmia-associated transcription factor (MITF), which is critical for melanoma progression, is inhibited by both transcription factor GLI2 and transforming growth factor-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Deubiquitination of MITF-M Regulates Melanocytes Proliferation and Apoptosis [frontiersin.org]

- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A double-blind vehicle-controlled study of a preparation containing undecylenoyl phenylalanine 2% in the treatment of melasma in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A randomized, double-blind, vehicle-controlled study of a preparation containing undecylenoyl phenylalanine 2% in the treatment of solar lentigines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reduction in the appearance of facial hyperpigmentation by topical N-undecyl-10-enoyl-L-phenylalanine and its combination with niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Release studies of undecylenoyl phenylalanine from topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepiwhite™ MSH (Undecylenoyl Phenylalanine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite™ MSH, chemically known as Undecylenoyl Phenylalanine, is a lipoamino acid derivative that functions as a highly effective skin brightening and lightening agent.[1][2] Its mechanism of action is centered on the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, providing a targeted approach to the regulation of melanogenesis.[3] By competitively blocking the MC1-R receptor on melanocytes, it inhibits the signaling cascade responsible for melanin (B1238610) synthesis, leading to a reduction in both constitutive and UV-induced pigmentation.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, clinical efficacy, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Undecylenoyl Phenylalanine is a synthetic compound derived from the reaction of undecylenoyl chloride (a fatty acid) and phenylalanine (an essential amino acid).[5] This amphiphilic molecular structure, combining a lipophilic fatty acid chain with a hydrophilic amino acid head, provides excellent bioaffinity for the skin.[6]

Table 1: Chemical and Physical Properties of this compound™ MSH (Undecylenoyl Phenylalanine)

| Property | Value | Reference(s) |

| INCI Name | Undecylenoyl Phenylalanine | [7] |

| CAS Number | 175357-18-3 | [8][9] |

| Chemical Formula | C₂₀H₂₉NO₃ | [8][9] |

| Molecular Weight | 331.45 g/mol | [3][8] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 109-112 °C | [3][8] |

| Solubility | Soluble in oil, alcohol, and propanediol.[10][11] Insoluble in water at low pH, but water-soluble at pH 7.[10] Water solubility is 0.0302 g/L.[12] | |

| Density | ~1.08 g/cm³ at 20 °C | [12] |

| pKa | 3.63 (Predicted) | [8] |

Mechanism of Action: α-MSH Antagonism

The primary mechanism of action for this compound™ MSH is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4][5][13] In the normal pigmentation process, the binding of α-MSH to MC1R initiates a signaling cascade that leads to the synthesis of melanin.[14]

This compound™ MSH, as a structural analogue of α-MSH, binds to the MC1R without activating it.[2][3] This blockade prevents α-MSH from binding and initiating the downstream signaling pathway, effectively inhibiting the entire melanogenic cascade.[4][14] This includes the suppression of adenylate cyclase activation, a reduction in intracellular cyclic AMP (cAMP) levels, and the prevention of Protein Kinase A (PKA) activation, which ultimately keeps the key melanin-synthesizing enzyme, tyrosinase, in its inactive state.[4]

Efficacy and Clinical Data

Multiple in vivo studies have demonstrated the skin lightening and brightening effects of this compound™ MSH across various skin types and ethnicities. The results show a significant reduction in hyperpigmentation and an increase in skin luminosity.

Table 2: Summary of Clinical Efficacy Data

| Study Parameters | Results | Reference(s) |

| 2% this compound™ MSH alone (2-month study) | Increased skin's luminosity by +1.13 L* (a measure of brightness). | [10] |

| 2% this compound™ MSH alone (8-week study) | 83% of volunteers reported a more radiant complexion; 73% reported fewer age spots; 100% reported lighter age spots and a more even skin tone. | [10] |

| 0.2% this compound™ MSH + 2% Ascorbyl Glucoside | Doubled the lightening action, resulting in a 13% decrease in melanin pigments. | [10] |

| 1% this compound™ MSH + 5% Niacinamide (8-week study) | Volunteers reported a significant reduction in hyperpigmentation. | [10] |

| 2% this compound™ MSH (7-day "flash" study) | A formula with 2% this compound MSH showed a significant increase in skin luminosity and individual typologic angle in Asian volunteers. | [15] |

| 2% this compound™ MSH (12-week study on solar lentigines) | Achieved a significant lightening of lesions with minimal side effects compared to vehicle. | [8] |

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common, rapid, and cost-effective method to screen for potential melanogenesis inhibitors by measuring their effect on the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to the colored compound dopachrome.[16]

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the target pH.[16]

-

L-DOPA Solution (10 mM): Freshly dissolve L-3,4-dihydroxyphenylalanine in the phosphate buffer.[16]

-

Mushroom Tyrosinase Solution (1000 U/mL): Freshly dissolve mushroom tyrosinase (e.g., from Agaricus bisporus) in cold phosphate buffer. Keep on ice.[16][17]

-

Test Compound: Prepare a stock solution of this compound™ MSH in a suitable solvent (e.g., DMSO, ethanol) and create serial dilutions. Ensure the final solvent concentration in the assay is <1%.[16]

-

Positive Control: Prepare a stock solution of Kojic Acid.[16][17]

-

-

Assay Procedure (96-well plate format):

-

Test Wells: Add 40 µL phosphate buffer, 20 µL of the this compound™ MSH dilution, and 20 µL of tyrosinase solution.[16]

-

Positive Control Wells: Add 40 µL phosphate buffer, 20 µL of the Kojic Acid dilution, and 20 µL of tyrosinase solution.[16]

-

Enzyme Control Wells (100% activity): Add 60 µL phosphate buffer and 20 µL of tyrosinase solution.[16]

-

Blank Wells: Add 80 µL of phosphate buffer.[16]

-

-

Incubation and Reaction:

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance of the plate at 475-492 nm using a microplate reader in kinetic mode, recording readings every minute for 20-30 minutes.[17]

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each this compound™ MSH concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.

-

Clinical Efficacy Assessment for Skin Lightening

This protocol outlines a typical double-blind, randomized, split-face clinical study to evaluate the efficacy of a topical formulation containing this compound™ MSH.

Methodology:

-

Subject Selection:

-

Recruit a panel of volunteers (e.g., n=30-40) with visible signs of facial hyperpigmentation (e.g., solar lentigines, melasma).[18]

-

Define clear inclusion criteria (e.g., age, skin type) and exclusion criteria (e.g., use of other lightening products, skin diseases).

-

Obtain informed consent from all participants.[2]

-

-

Study Design:

-

Washout Period: A 1-2 week period where subjects use only a provided neutral cleanser to establish a baseline.[1]

-

Randomization: A double-blind, randomized, split-face or split-arm design is employed. Each subject applies the test formulation (e.g., 2% this compound™ MSH cream) to one side of the face and a vehicle control cream to the other.[8]

-

Treatment Duration: Typically 8 to 12 weeks.

-

-

Efficacy Measurements (at Baseline and follow-up visits):

-

Instrumental Color Measurement (Chromameter): A chromameter is used to measure changes in skin color within the hyperpigmented spot and surrounding normal skin. The CIE Lab* color space is used, where L* represents lightness (higher value is lighter skin), a* represents the red/green axis, and b* represents the yellow/blue axis. The Individual Typology Angle (ITA°) can be calculated to quantify the degree of pigmentation.[18]

-

Melanin Content Analysis (D-Squame®): Standardized adhesive tape discs (D-Squame®) are applied to the skin surface to remove a sample of the stratum corneum.[1][19] The amount of melanin in the collected corneocytes can be quantified, for instance, by dissolving the sample and measuring absorbance or by chemical degradation followed by HPLC analysis of melanin-specific markers like PTCA.

-

Standardized Photography: High-resolution digital photographs are taken under standardized, cross-polarized lighting conditions at each visit for expert visual assessment.

-

-

Data Analysis:

-

Statistical analysis (e.g., paired t-test) is performed to compare the changes in L*, ITA°, and melanin content from baseline between the this compound™-treated side and the vehicle-treated side.

-

Subject self-assessment questionnaires and expert grading are used as secondary endpoints.

-

Safety and tolerability are monitored throughout the study.

-

Formulation and Stability Guidelines

This compound™ MSH is a versatile ingredient but requires specific formulation conditions to ensure its stability and bioavailability.

Table 3: Formulation and Stability Guidelines

| Parameter | Guideline | Reference(s) |

| Recommended Usage Rate | 0.2% - 2.0%. Use 0.2% when combined with other brighteners, up to 2.0% as the primary active. | [7][10] |

| Incorporation | Add to the heated oil phase of an emulsion at >60-80°C to ensure complete dissolution. | [7][11] |

| Optimal pH Range | Stable and effective in formulas with a pH of 4.0-5.0 or 6.2-7.0. The range between pH 5.0 and 6.2 is considered less ideal. | [7][10] |

| Temperature Stability | Stable in formulations. Avoid temperatures above 80°C during formulation. | [11] |

| Compatibility | - Excellent compatibility with sunscreens. - Compatible with AHAs and Kojic Acid at pH < 5. - Compatible with Niacinamide, Arbutin, and Hydroquinone at pH > 7. | [7][10] |

| Appearance in Formula | Suitable for clear, colorless formulas. Does not typically cause color or odor changes. | [7][10] |

Conclusion

This compound™ MSH (Undecylenoyl Phenylalanine) is a well-characterized skin-lightening active with a precise and targeted mechanism of action. By functioning as a competitive antagonist to α-MSH, it effectively downregulates the primary signaling pathway of melanogenesis. Its efficacy in reducing hyperpigmentation and enhancing skin luminosity is supported by robust clinical data. The provided physicochemical properties, formulation guidelines, and detailed experimental protocols offer a comprehensive technical foundation for researchers and formulators engaged in the development of advanced skincare products.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Undecylenoyl phenylalanine | 175357-18-3 [chemicalbook.com]

- 4. sonwuapi.com [sonwuapi.com]

- 5. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. China this compound MSH Powder: Usage Instructions Manufacturer and Supplier | Aogubio [aogubio.com]

- 7. UNDECYLENOYL PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | C20H29NO3 | CID 10308702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lotioncrafter.com [lotioncrafter.com]

- 10. This compound MSH | The Formulator Shop [theformulatorshop.com]

- 11. biohope.com.cn [biohope.com.cn]

- 12. WO1996022760A2 - Antagonists of alpha-melanocyte stimulating hormone and methods based thereon - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 17. princetonconsumer.com [princetonconsumer.com]

- 18. s3.amazonaws.com [s3.amazonaws.com]

- 19. WO2015017654A2 - Method of collecting and quantifying melanin in skin - Google Patents [patents.google.com]

Sepiwhite synthesis pathway and derivatives

An In-depth Technical Guide to the Synthesis, Mechanism, and Derivatives of Undecylenoyl Phenylalanine (Sepiwhite)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Undecylenoyl Phenylalanine, commercially known as this compound™, is a high-performance skin lightening agent derived from the essential amino acid phenylalanine.[1] This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and performance data. The core of its activity lies in its unique role as an alpha-melanocyte-stimulating hormone (α-MSH) antagonist, which effectively inhibits the upstream signaling cascade of melanogenesis.[2][3] This document details the biochemical pathways influenced by Undecylenoyl Phenylalanine, summarizes its efficacy through extensive in-vitro and clinical data, and provides detailed experimental protocols for its evaluation. Furthermore, potential avenues for the development of derivatives are explored.

Core Chemistry and Synthesis Pathway

Undecylenoyl Phenylalanine is a lipoaminoacid, a synthetic compound created by grafting a fatty acid chain (undecylenic acid) onto an amino acid (phenylalanine).[4][5] This amphiphilic structure enhances its bioavailability and affinity for the skin.[5] The synthesis is a direct N-acylation reaction where the amino group of L-phenylalanine is acylated by undecylenoyl chloride, which is the acid chloride of undecylenic acid.

The general reaction is as follows:

-

Reactants: L-Phenylalanine and 10-Undecenoyl Chloride.

-

Reaction Type: Nucleophilic Acyl Substitution (N-Acylation).

-

Product: N-(1-Oxo-10-undecenyl)-L-phenylalanine (Undecylenoyl Phenylalanine).

Caption: Generalized synthesis workflow for Undecylenoyl Phenylalanine.

Mechanism of Action: Antagonism of the α-MSH Pathway

The primary mechanism of action for Undecylenoyl Phenylalanine is the competitive antagonism of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[6][7][8] In the normal pigmentation process, the binding of α-MSH to MC1R triggers a signaling cascade that activates tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[9]

By mimicking the structure of α-MSH, Undecylenoyl Phenylalanine binds to MC1R, effectively blocking α-MSH and preventing the initiation of the melanogenesis cascade.[5][8] This action inhibits the metabolic activation of tyrosinase, leading to a significant reduction in melanin production without cytotoxic effects.[2][3] Some evidence also suggests it may antagonize the β-adrenergic receptor (β-ADR) pathway, which can also stimulate melanin synthesis.[10][11]

Caption: Signaling pathway of melanogenesis and inhibition by Undecylenoyl Phenylalanine.

Quantitative Efficacy Data

The efficacy of Undecylenoyl Phenylalanine has been substantiated through numerous in-vitro and clinical studies. It demonstrates superior performance in reducing hyperpigmentation compared to conventional agents like kojic acid, arbutin, and hydroquinone.[12][13]

Table 1: Summary of In-Vitro Efficacy Data

| Test Parameter | Model | Concentration | Result | Source |

| Tyrosinase Activity | B16F10 Melanoma Cells | 1.25, 2.5, 5 µmol/L | Significant inhibition of cellular tyrosinase activity. | [10] |

| Comparative Efficacy | In-vitro models | Not specified | More efficient at reducing melanin than arbutin, kojic acid, and hydroquinone. | [12][14] |

| Cytotoxicity | Not specified | Not specified | Non-cytotoxic at effective concentrations. | [3] |

Table 2: Summary of Clinical Efficacy Data

| Study Design | Concentration | Duration | Key Findings | Source |

| Monotherapy on volunteers with age spots | 2% this compound™ | 8 Weeks | 73% reported fewer age spots; 100% reported lighter age spots and more even skin tone. | [1][15] |

| Monotherapy on African and Indian skin (Phototypes IV-V) | 2% this compound™ | 7 Days | Significant increase in skin lightening and luminosity; reduced visibility of dark spots in 83% of participants. | [12][14] |

| Monotherapy on Asian volunteers | 2% this compound™ | 7 Days | Hyperpigmentation reduced by 24%; skin luminosity increased by 9%. | [1][15] |

| Combination with Niacinamide | 1% this compound™ + 5% Niacinamide | 8 Weeks | Significant reduction in hyperpigmentation. | [15][16] |

| Combination with Ascorbyl Glucoside | 0.2% this compound™ + 2% Ascorbyl Glucoside | Not specified | Doubled the lightening action, resulting in a 13% decrease in melanin pigments. | [1][15] |

| Luminosity Measurement | 2% this compound™ | 2 Months | Skin luminosity increased by +1.13 L* (a measure of brightness). | [1][15] |

Derivatives and Structure-Activity Relationship (SAR)

While Undecylenoyl Phenylalanine itself is a derivative of phenylalanine, detailed structure-activity relationship (SAR) studies on further derivatives are not widely published, likely due to the proprietary nature of the compound. However, a rational SAR study could be designed to optimize activity by modifying three key regions of the molecule:

-

The Phenylalanine Aromatic Ring: Introducing electron-donating or electron-withdrawing groups could modulate the binding affinity to the MC1R.

-

The Amino Acid Backbone: Altering the stereochemistry or substituting the alpha-hydrogen could impact enzymatic stability and receptor interaction.

-

The Undecylenoyl Chain: Modifying the length, saturation, or branching of the fatty acid tail could influence skin permeability, solubility, and the lipophilic interactions within the receptor's binding pocket.

Caption: Logical framework for a Structure-Activity Relationship (SAR) study.

Detailed Experimental Protocols

Protocol: In-Vitro Tyrosinase Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of Undecylenoyl Phenylalanine on the enzymatic activity of tyrosinase.

Principle: This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopaquinone (B1195961) by mushroom tyrosinase. The formation of dopachrome, a colored product, is monitored spectrophotometrically. A reduction in the rate of color formation indicates enzyme inhibition.[17]

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Undecylenoyl Phenylalanine (test compound)

-

Kojic Acid (positive control)[18]

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of Undecylenoyl Phenylalanine and Kojic Acid in a suitable solvent (e.g., DMSO) and then dilute further in buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of the test compound dilutions (or positive control/buffer for controls) to each well.

-

Add 50 µL of the tyrosinase enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[19]

-

-

Reaction Initiation:

-

Add 30 µL of the L-DOPA substrate solution to each well to start the reaction.[19]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100[19]

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Experimental workflow for the Tyrosinase Inhibition Assay.

Protocol: Melanin Content Assay in B16F10 Melanoma Cells

Objective: To quantify the effect of Undecylenoyl Phenylalanine on melanin synthesis in a cellular model.

Principle: B16F10 murine melanoma cells are stimulated to produce melanin. After treatment with the test compound, cells are lysed, and the melanin pigment is solubilized. The amount of melanin is then quantified by measuring its absorbance and normalizing it to the total protein content of the cell lysate.[21][22]

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

α-MSH (to stimulate melanogenesis)

-

Undecylenoyl Phenylalanine (test compound)

-

Lysis Buffer (1 M NaOH with 10% DMSO)[21]

-

Phosphate-Buffered Saline (PBS)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing α-MSH (e.g., 100 nM) and various concentrations of Undecylenoyl Phenylalanine. Include a vehicle control.[21]

-

Incubate for 72 hours.

-

-

Cell Harvesting:

-

Wash cells twice with ice-cold PBS.

-

Harvest the cells (e.g., by trypsinization) and pellet them by centrifugation.

-

-

Melanin Solubilization:

-

Quantification:

-

Transfer the supernatant (containing the solubilized melanin) to a new 96-well plate.

-

Measure the absorbance at 470-492 nm.[23]

-

A standard curve can be generated using synthetic melanin.

-

-

Protein Normalization:

-

Using a parallel set of cell pellets or an aliquot taken before lysis, determine the total protein concentration using a standard protein assay.

-

Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample.[21]

-

Caption: Experimental workflow for the cellular Melanin Content Assay.

Conclusion

Undecylenoyl Phenylalanine (this compound™) stands out as a scientifically advanced ingredient for managing hyperpigmentation. Its well-defined mechanism as an α-MSH antagonist provides a targeted, non-cytotoxic approach to inhibiting melanin synthesis at its origin. The quantitative data from both in-vitro and extensive clinical trials on diverse skin types robustly supports its efficacy and speed of action. The provided protocols offer a standardized framework for researchers to further investigate its properties and benchmark its performance. While the exploration of its derivatives is still a nascent field, the core structure of Undecylenoyl Phenylalanine presents a promising scaffold for the future development of next-generation melanogenesis inhibitors.

References

- 1. vijayimpex.co.in [vijayimpex.co.in]

- 2. seppic.com [seppic.com]

- 3. ases.in [ases.in]

- 4. specialchem.com [specialchem.com]

- 5. Undecylenoyl Phenylalanine | Cosmetic Ingredients Guide [ci.guide]

- 6. pureactivesco.ca [pureactivesco.ca]

- 7. nbinno.com [nbinno.com]

- 8. Undecylenoyl phenylalanine | 175357-18-3 [chemicalbook.com]

- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Undecylenoyl phenylalanine - Creative Biogene [microbialtec.com]

- 12. Seppic discloses new biological results for this compound MSH [cosmeticsbusiness.com]

- 13. scribd.com [scribd.com]

- 14. Seppic reveals new data for this compound MSH - B2B Central [b2bcentral.co.za]

- 15. lotioncrafter.com [lotioncrafter.com]

- 16. Reduction in the appearance of facial hyperpigmentation by topical N-undecyl-10-enoyl-L-phenylalanine and its combination with niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

In Vitro Evidence for Sepiwhite™ MSH (Undecylenoyl Phenylalanine) as an α-MSH Antagonist

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Undecylenoyl Phenylalanine, commercially known as Sepiwhite™ MSH, is a lipoamino acid derived from phenylalanine, an essential amino acid in the melanogenesis process.[1][2] Extensive in vitro evidence substantiates its function as a potent and specific antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[2][3] By competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, this compound effectively blocks the primary signal for melanogenesis.[4][5][6] This antagonism prevents the activation of the downstream signaling cascade involving adenylate cyclase, cyclic AMP (cAMP), and the master transcription factor MITF.[7][8] The result is a significant reduction in the expression and activity of key melanogenic enzymes, such as tyrosinase, leading to a measurable decrease in melanin (B1238610) synthesis.[7][9] This document provides a comprehensive overview of the in vitro data, experimental protocols, and signaling pathways that define this compound's mechanism of action.

The α-Melanocyte-Stimulating Hormone (α-MSH) Signaling Cascade

Melanogenesis, the synthesis of melanin pigment, is a complex process primarily regulated by the peptide hormone α-MSH.[8] In response to stimuli like UV radiation, α-MSH is released and binds to the G-protein coupled melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4][8] This binding event initiates a critical intracellular signaling cascade:

-

Adenylate Cyclase Activation: The activated MC1R stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[8][10]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates PKA.[8][11]

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).[10][12]

-

MITF Transcription: Phosphorylated CREB translocates to the nucleus, where it binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene, upregulating its expression.[8][12]

-

Melanogenic Gene Expression: MITF, known as the master regulator of melanocyte development and function, subsequently activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT/TRP-2).[12][13][14]

-

Melanin Synthesis: The coordinated action of these enzymes drives the conversion of tyrosine into melanin within specialized organelles called melanosomes.

This pathway is the principal mechanism controlling skin pigmentation.

This compound™ MSH: Mechanism of Antagonism

This compound™ MSH is an undecylenoyl derivative of phenylalanine, structurally designed to act as a biomimetic of Agouti-related proteins (AgRPs), which are natural antagonists of MC1R.[4] Its lipoamino acid structure provides high affinity for the melanocyte cell membrane and the MC1R.

The primary mechanism of action is competitive antagonism.[4][6] this compound binds to the MC1R, occupying the receptor's binding site.[4][5] This action physically prevents α-MSH from binding and activating the receptor, thereby halting the initiation of the entire downstream signaling cascade.[1][6][7] By inhibiting the first step, this compound effectively suppresses cAMP production, prevents PKA activation, reduces MITF expression, and ultimately downregulates the enzymatic machinery required for melanin synthesis.[7]

Summary of In Vitro Efficacy Data

Quantitative in vitro assays have demonstrated the potent inhibitory effects of this compound on key markers of melanogenesis. The data highlights its ability to directly inhibit tyrosinase, the rate-limiting enzyme in melanin production, at both the enzymatic and cellular levels.

| Assay Type | Target/System | Concentration(s) | Observed Effect | Reference |

| Enzymatic Assay | Mushroom Tyrosinase | 1.25, 2.5, 5 µM | 72% inhibition rate | [9] |

| Cellular Assay | B16F10 Melanoma Cells | 1.25, 2.5, 5 µM | 65% inhibition of cellular tyrosinase activity | [9] |

| Cellular Assay | B16F10 Melanoma Cells | Not specified | Reduction in melanin production | [15] |

| Formulation Study | Human Clinical (In Vivo) | 1% this compound™ + 5% Niacinamide | Significantly more effective in reducing hyperpigmentation than 5% niacinamide alone | [15] |

Detailed Experimental Protocols

Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of a test compound on tyrosinase activity within a cellular context, accounting for cell permeability and intracellular mechanisms.

Methodology:

-

Cell Culture: Murine B16F10 melanoma cells are seeded in a 12-well plate at a density of 1 x 10⁵ cells per well and incubated for 24 hours to allow for adherence.[9]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.25, 2.5, and 5 µM). The cells are then incubated for an additional 24 hours.[9]

-

Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is lysed for 30 minutes in a lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF) to release intracellular contents, including melanosomal enzymes.[9][16]

-

Centrifugation: The cell lysate is centrifuged at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet cell debris. The supernatant is collected for analysis.[9][16]

-

Protein Quantification: The total protein concentration of the supernatant is determined using a Bradford assay to normalize tyrosinase activity.[16]

-

Enzymatic Reaction: A specific amount of protein from the lysate (e.g., 250 µg) is added to a reaction mixture containing L-DOPA (e.g., 2.5 mM in 50 mM phosphate buffer, pH 6.8).[16]

-

Measurement: The mixture is incubated at 37°C. Tyrosinase activity is determined by measuring the rate of L-DOPA oxidation to dopachrome, which is quantified by measuring the absorbance at 475-490 nm with a spectrophotometer.[9][16]

Mushroom Tyrosinase Activity Assay

This is a cell-free enzymatic assay used for high-throughput screening of direct tyrosinase inhibitors.

Methodology:

-

Reaction Setup: In a 96-well plate, 20 µL of this compound solution (at concentrations of 1.25, 2.5, and 5 µM) is mixed with 160 µL of L-DOPA substrate (5 mM, pH 6.8).[9]

-

Control: Kojic acid is used as a positive control for inhibition.[9]

-

Reaction Initiation: 20 µL of mushroom tyrosinase enzyme is added to each well. The plate is shaken for 5 minutes.[9]

-

Incubation: The plate is incubated at 37°C for 30 minutes.[9]

-

Measurement: The formation of dopachrome is measured by reading the absorbance at 490 nm using an ELISA plate reader.[9]

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes following treatment.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound as described in the cellular tyrosinase assay (Section 4.1).

-

Lysis and Solubilization: After harvesting, the cell pellet is dissolved in a solution (e.g., 1N NaOH) and heated (e.g., at 60-80°C) to solubilize the melanin.

-

Measurement: The absorbance of the solubilized melanin is measured at 490 nm.[16]

-

Quantification: The melanin content is quantified by comparison to a standard curve generated with synthetic melanin.[16]

-

Normalization: The final melanin content is normalized to the total protein content of the cell lysate from a parallel well.[16]

Conclusion

The in vitro evidence robustly supports the classification of this compound™ MSH (Undecylenoyl Phenylalanine) as a potent α-MSH antagonist. Its mechanism of action is well-defined, involving competitive inhibition at the MC1R, which effectively blocks the primary signaling pathway for melanogenesis. This antagonism is validated by quantitative data demonstrating significant inhibition of tyrosinase activity and a reduction in melanin synthesis in cellular models. The detailed protocols provided herein serve as a foundation for the continued investigation and application of this molecule in the fields of dermatology and cosmetic science for the management of hyperpigmentation.

References

- 1. cipherskincare.com [cipherskincare.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. Undecylenoyl Phenylalanine | Cosmetic Ingredients Guide [ci.guide]

- 5. nbinno.com [nbinno.com]

- 6. sonwuapi.com [sonwuapi.com]

- 7. Seppic reveals new data for this compound MSH - B2B Central [b2bcentral.co.za]

- 8. Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide [mdpi.com]

- 9. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Regulation of melanocyte pivotal transcription factor MITF by some other transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beyond MITF: Multiple transcription factors directly regulate the cellular phenotype in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Reduction in the appearance of facial hyperpigmentation by topical N-undecyl-10-enoyl-L-phenylalanine and its combination with niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Tyrosinase Inhibitory Activity of Undecylenoyl Phenylalanine

Introduction

Undecylenoyl phenylalanine is a synthetic derivative created by the reaction of undecylenic acid, a fatty acid, and phenylalanine, an essential amino acid.[1][2] In its raw form, it is a white to off-white powder.[1][2] This lipoamino acid is a well-regarded active ingredient in the cosmetic industry, primarily utilized for its skin brightening and anti-hyperpigmentation properties.[2][3] Marketed under trade names such as Sepiwhite™ MSH, it is designed to address concerns like age spots, uneven skin tone, and melasma.[4][5][6] Its mechanism of action is distinct from many traditional skin lightening agents, offering a targeted approach to modulating melanin (B1238610) synthesis.[7] This technical guide provides a comprehensive overview of its tyrosinase inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.

Mechanism of Action

Undecylenoyl phenylalanine's primary mechanism for skin lightening is not through direct inhibition of the tyrosinase enzyme itself, but rather by antagonizing signaling pathways that lead to its activation and the subsequent production of melanin.

Antagonism of α-Melanocyte-Stimulating Hormone (α-MSH)

The principal mechanism of action of undecylenoyl phenylalanine is as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[3][6][7] In the process of melanogenesis, α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[7][8] This binding event triggers a cascade of intracellular signals, most notably an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[8] Activated CREB then upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[9][10] MITF directly promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT).[8][10]

Undecylenoyl phenylalanine competitively blocks the binding of α-MSH to the MC1R.[7] By preventing this initial step, it effectively halts the entire downstream signaling cascade, leading to reduced transcription of tyrosinase and other melanogenic enzymes, and consequently, a decrease in melanin synthesis.[3][11] This targeted intervention at the receptor level makes it a potent inhibitor of the melanogenesis process.[7]

Potential Role as a Beta-Adrenergic Receptor (β-ADR) Antagonist

Some research also suggests that undecylenoyl phenylalanine may act as a beta-adrenergic receptor (β-ADR) antagonist.[3][6] Stimulation of β-ADR on melanocytes has been shown to increase melanogenesis.[3] By functioning as a "beta-blocker" at the melanocyte level, undecylenoyl phenylalanine could potentially provide an additional pathway for reducing melanin synthesis.[3]

Quantitative Efficacy Data

The efficacy of undecylenoyl phenylalanine has been demonstrated in various studies, ranging from in vitro assays to clinical trials.

Table 1: In Vitro and Cellular Tyrosinase Inhibition and Melanin Reduction

| Assay Type | Target | Test Substance | Concentration | Result | Source |

| Mushroom Tyrosinase Activity | Mushroom Tyrosinase | Undecylenoyl Phenylalanine | Not Specified | 72% Inhibition | [12] |

| Cellular Tyrosinase Activity | B16F10 Melanoma Cells | Undecylenoyl Phenylalanine | Not Specified | 65% Inhibition | [12] |

| Melanin Synthesis | B16 Melanoma Cells | Argan Press Cake (for comparison of pathway) | Not Specified | Down-regulation of MITF | [9] |

| Melanin Pigment Reduction | In vivo study | 0.2% Undecylenoyl Phenylalanine + 2% Ascorbyl Glucoside | Not Specified | 13% decrease in melanin pigments | [13] |

Table 2: Clinical Efficacy in Hyperpigmentation Disorders

| Study Design | Condition | Treatment Group | Control/Comparison | Duration | Key Findings | Source |

| Double-blind, vehicle-controlled | Melasma in females | 2% Undecylenoyl Phenylalanine | Vehicle | 12 weeks | 85% of patients showed partial response; significant lightening of lesions (p < 0.001); 80% patient satisfaction. | [6][14] |

| Double-blind, randomized, split-face | Facial hyperpigmentation in Japanese and Caucasian women | 1% Undecylenoyl Phenylalanine + 5% Niacinamide | 5% Niacinamide alone and Vehicle | 8 weeks | The combination was significantly more effective in reducing hyperpigmentation than niacinamide alone or vehicle. | [7][15] |

| Clinical Study | General skin brightening | Undecylenoyl Phenylalanine (concentration not specified) | Not specified | 2 months | Increased skin luminosity by +1.13 L* (a measure of brightness). | [13] |

| Double-blind, randomized | Solar lentigines on hands | 2% Undecylenoyl Phenylalanine | Vehicle | 12 weeks | Achieved significant lightening of lesions with minimal side effects. | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tyrosinase inhibitors like undecylenoyl phenylalanine.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Objective: To determine the IC50 value or percentage inhibition of a test compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase enzyme solution (e.g., 165 U/mL)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) substrate solution (e.g., 1.5 mM)

-

Phosphate (B84403) buffer (e.g., 80 mM, pH 6.8)

-

Test compound (Undecylenoyl Phenylalanine) dissolved in a suitable solvent

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

In a 96-well plate, add 40 µL of the test compound at various concentrations to designated wells. For control wells, add 40 µL of the buffer.

-

Add 120 µL of the L-DOPA solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the mushroom tyrosinase solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

-

The rate of dopachrome (B613829) formation is proportional to the tyrosinase activity.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[17]

Cellular Tyrosinase Activity and Melanin Content Assay

This assay evaluates the effect of a test compound on tyrosinase activity and melanin production within a cellular context, typically using B16F10 murine melanoma cells.

Objective: To quantify the effect of a test compound on intracellular tyrosinase activity and melanin content.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Undecylenoyl Phenylalanine)

-

L-DOPA

-

Cell lysis buffer (e.g., phosphate buffer with Triton X-100)

-

NaOH solution (e.g., 1N)

-

96-well plates for culture and assay

Procedure:

-

Cell Culture and Treatment:

-

Cellular Tyrosinase Activity:

-

After treatment, wash the cells with PBS.

-

Lyse the cells with the cell lysis buffer.

-

Centrifuge the lysate to obtain the supernatant containing the cellular enzymes.

-

In a new 96-well plate, mix a portion of the cell lysate (containing a standardized amount of protein) with L-DOPA solution.

-

Incubate at 37°C for 1 hour.[18]

-

Measure the absorbance at 475 nm to determine dopachrome formation.

-

Tyrosinase activity is normalized to the total protein content of the cell lysate.

-

-

Melanin Content Assay:

-

After treatment, wash the cells with PBS.

-

Lyse the cells in a NaOH solution and heat at a high temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-

Create a standard curve using synthetic melanin to quantify the melanin content.

-

Normalize the melanin content to the total protein content or cell number.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Objective: To assess the cytotoxicity of the test compound on B16F10 melanoma cells.

Procedure:

-

Seed and treat the cells with the test compound as described in the cellular assay (4.2).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[17]

-

Incubate the plate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]

-

Remove the medium and dissolve the formazan crystals in a solvent like DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Ex Vivo Skin Permeation Study

This study evaluates the ability of a compound to penetrate the skin, which is essential for its topical efficacy.

Objective: To measure the permeation and retention of the test compound in skin layers.

Materials:

-

Excised skin (e.g., human or porcine)

-

Franz diffusion cells

-

Test formulation (e.g., cream or NLC containing Undecylenoyl Phenylalanine)

-

Receptor solution (e.g., phosphate buffer)

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Mount a section of excised skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

-

Apply a known amount of the test formulation to the skin surface in the donor compartment.

-

Maintain the receptor solution at a constant temperature (e.g., 37°C) and stir continuously.

-

At predetermined time intervals, withdraw aliquots from the receptor solution for analysis and replace with fresh receptor solution.

-

At the end of the experiment, dismantle the setup, and separate the different skin layers.

-

Extract the test compound from the skin layers and the receptor fluid.

-

Quantify the amount of the compound in each compartment using a validated analytical method like HPLC.

-

The data provides information on the permeation rate and the amount of active ingredient retained within the skin.[12][19]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows associated with undecylenoyl phenylalanine.

Caption: Melanogenesis pathway and the inhibitory action of Undecylenoyl Phenylalanine.

References

- 1. specialchem.com [specialchem.com]

- 2. justglow.co.uk [justglow.co.uk]

- 3. cipherskincare.com [cipherskincare.com]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. A double-blind vehicle-controlled study of a preparation containing undecylenoyl phenylalanine 2% in the treatment of melasma in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Undecylenoyl Phenylalanine (Explained + Products) [incidecoder.com]

- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]

- 10. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 11. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterization of Undecylenoyl Phenylalanine Loaded-Nanostructure Lipid Carriers (NLCs) as a New α-MSH Antagonist and Antityrosinase Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lotioncrafter.com [lotioncrafter.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Undecylenoyl phenylalanine | 175357-18-3 [chemicalbook.com]

- 17. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. Preparation, characterization, and evaluation of anti-tyrosinase activity of solid lipid nanoparticles containing Undecylenoyl phenylalanine (this compound®) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sepiwhite™ (Undecylenoyl Phenylalanine): A Technical Guide to its Impact on MITF Gene Expression in B16 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite™ (INCI: Undecylenoyl Phenylalanine) is a widely recognized skin-lightening agent. Its mechanism of action is primarily attributed to its role as an antagonist of the α-melanocyte-stimulating hormone (α-MSH). This technical guide delves into the core of this compound's effects on the melanogenesis signaling cascade, with a specific focus on its modulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation, within the context of B16 melanoma cells. While direct quantitative data on the effect of this compound™ on MITF expression in B16 cells is not extensively available in publicly accessible literature, this guide synthesizes the established mechanism of action with representative data from analogous α-MSH antagonists and provides detailed experimental protocols for the assessment of MITF gene and protein expression.

Introduction: The Central Role of MITF in Melanogenesis

Melanin (B1238610) synthesis, or melanogenesis, is a complex process orchestrated by a series of enzymatic reactions within melanocytes. The initiation of this cascade is often triggered by external stimuli, most notably UV radiation, which leads to the production of signaling molecules such as α-MSH.[1] α-MSH binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes, activating a downstream signaling pathway that is pivotal for pigmentation.[2]

At the heart of this pathway lies the Microphthalmia-associated transcription factor (MITF). The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and binds to the promoter of the MITF gene, upregulating its transcription.[3] MITF, in its capacity as a master transcriptional regulator, subsequently activates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2, also known as DCT), thereby driving the synthesis of melanin.[4]

Mechanism of Action: this compound™ as an α-MSH Antagonist

This compound™, the lipoamino acid Undecylenoyl Phenylalanine, exerts its depigmenting effect by acting as a competitive antagonist of α-MSH.[5][6] By binding to the MC1R, this compound™ effectively blocks the binding of α-MSH, thereby inhibiting the initiation of the downstream signaling cascade. This antagonism prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels. Consequently, PKA and CREB remain in their inactive states, leading to a suppression of MITF gene transcription. The resulting decrease in MITF protein levels leads to the downregulation of melanogenic enzymes and a reduction in melanin synthesis.[3]

Data Presentation: The Effect of α-MSH Antagonism on MITF Expression

| Treatment Group | Concentration | Relative MITF Protein Expression (Normalized to Control) | Statistical Significance (vs. α-MSH alone) |

| Control (Unstimulated) | - | 1.00 | - |

| α-MSH | 1 µM | (Data not explicitly provided, but significantly increased from control) | - |

| α-MSH + α-MSH Binding Polypeptide | 10 µg/mL | Significant downregulation compared to α-MSH alone | p < 0.05 |

| α-MSH + α-MSH Binding Polypeptide | 25 µg/mL | Further significant downregulation compared to α-MSH alone | p < 0.01 |

Table 1: Representative data on the downregulation of MITF protein expression by an α-MSH antagonist in α-MSH-stimulated B16F10 cells. Data is conceptually derived from findings reported on α-MSH binder polypeptides.[7]

Experimental Protocols

To facilitate further research into the effects of this compound™ on MITF gene expression, detailed protocols for key experimental techniques are provided below.

Cell Culture and Treatment

Murine B16F10 melanoma cells (ATCC® CRL-6475™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture vessels and allowed to adhere overnight.

For α-MSH stimulation, cells are typically treated with 100 nM α-MSH. To assess the inhibitory effect of this compound™, cells are pre-treated with varying concentrations of Undecylenoyl Phenylalanine for a specified period (e.g., 1-2 hours) before the addition of α-MSH. A vehicle control (e.g., DMSO) should be included in all experiments.

Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated and control B16F10 cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system (e.g., CFX96™ Real-Time PCR Detection System, Bio-Rad). The reaction mixture typically contains cDNA template, forward and reverse primers for the murine Mitf gene, and a suitable SYBR Green master mix. A housekeeping gene, such as Gapdh, is used as an internal control for normalization. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the Mitf gene is calculated using the 2-ΔΔCt method.

Primer sequences for murine Mitf and Gapdh can be designed using publicly available tools or sourced from relevant literature.

Western Blot Analysis for MITF Protein Expression

-

Protein Extraction: Following treatment, B16F10 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for MITF. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Data Analysis: The intensity of the MITF protein bands is quantified using image analysis software (e.g., ImageJ). A loading control, such as β-actin or GAPDH, is used to normalize the MITF protein levels.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound's antagonistic action on the α-MSH/MC1R signaling pathway.

Caption: Workflow for analyzing this compound's effect on MITF expression.

Conclusion

This compound™ (Undecylenoyl Phenylalanine) functions as a potent inhibitor of melanogenesis by acting as an antagonist to α-MSH at the MC1R. This action effectively suppresses the upstream signaling cascade that leads to the transcriptional activation of MITF, the master regulator of melanogenic gene expression. While direct quantitative evidence of this compound's impact on MITF levels in B16 melanoma cells requires further dedicated investigation, the established mechanism of action strongly supports a significant downregulatory effect. The experimental protocols and conceptual framework provided in this guide offer a robust foundation for researchers and drug development professionals to further elucidate and quantify the precise effects of this compound™ on MITF gene expression and its subsequent impact on melanogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells via PKA/CREB-Associated MITF Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A double-blind vehicle-controlled study of a preparation containing undecylenoyl phenylalanine 2% in the treatment of melasma in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Antioxidant Capacity of Sepiwhite™ (Undecylenoyl Phenylalanine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract